Guaia-1(10),11-diene

Description

Taxonomic Classification within Sesquiterpene Chemistry

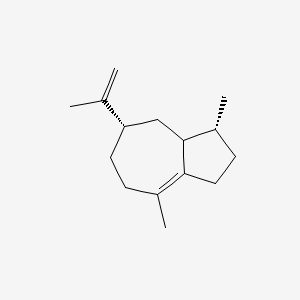

Sesquiterpenes constitute a class of 15-carbon terpenoids derived from three isoprene units (C~15~H~24~). Guaia-1(10),11-diene belongs to the guaiane subgroup, characterized by a fused 5- and 7-membered ring system (Fig. 1). This structural motif distinguishes guaianes from other sesquiterpenes like humulenes (macrocyclic) or eudesmanes (6/6 fused rings).

Table 1: Key Features of Guaiane-Type Sesquiterpenes

| Feature | Description |

|---|---|

| Core Structure | Bicyclic system: 5-membered ring fused to 7-membered ring |

| Functional Groups | Common substitutions: methyl, isopropenyl, or hydroxyl groups |

| Biosynthetic Pathway | Derived from farnesyl diphosphate (FPP) via cyclization and rearrangement |

| Representative Members | δ-Guaiene, α-bulnesene, guaiol |

The biosynthesis of this compound involves two cyclization steps: (1) C1–C10 closure forming germacrene A and (2) C2–C6 cyclization to yield the guaiane skeleton. Enzymes like δ-guaiene synthase catalyze this process in Aquilaria species, highlighting its evolutionary specialization.

Discovery and Structural Elucidation History

This compound was first isolated in 1991 from Aquilaria agallocha (agarwood), a tropical tree prized for its aromatic resin. Early structural characterization relied on nuclear magnetic resonance (NMR) and mass spectrometry (MS):

- ¹H NMR : Signals at δ 4.62–4.64 (exo-methylene), δ 1.70 (vinylic methyl), and δ 1.0–2.5 (cyclohexane protons).

- ¹³C NMR : 15 distinct carbons, including two quaternary carbons (C-1, C-10) and three methyl groups.

X-ray crystallography later confirmed the 1R,4S,7R absolute configuration, resolving ambiguities in early stereochemical assignments.

Nomenclature and Synonymy

The compound’s IUPAC name, (1R,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene , reflects its bicyclic framework and substituents. Common synonyms include:

- δ-Guaiene : Denotes the position of double bonds (C10–C11) and methyl groups.

- α-Bulnesene : Historical term from its isolation from Bulnesia sarmientoi.

Table 2: Synonymy and Source Organisms

| Synonym | Source Organism | Reference |

|---|---|---|

| δ-Guaiene | Aquilaria microcarpa | |

| α-Bulnesene | Bulnesia sarmientoi | |

| This compound | Aquilaria agallocha |

Nomenclature discrepancies often arise from isotopic variations or regional naming conventions in phytochemistry.

Position in Natural Product Chemistry

This compound contributes to plant defense mechanisms, particularly in Aquilaria species, where it accumulates in response to fungal infection or physical damage. Its ecological roles include:

- Antimicrobial Activity : Inhibits bacterial biofilm formation at 50–100 µg/mL[

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(3R,5S)-3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h12-13,15H,1,5-9H2,2-4H3/t12-,13+,15?/m1/s1 |

InChI Key |

YHAJBLWYOIUHHM-NEJHNUGDSA-N |

Isomeric SMILES |

C[C@@H]1CCC2=C(CC[C@@H](CC12)C(=C)C)C |

Canonical SMILES |

CC1CCC2=C(CCC(CC12)C(=C)C)C |

Synonyms |

guaia-1(10),11-diene guaia-9,11-diene |

Origin of Product |

United States |

Preparation Methods

Botanical Sources and Hydrodistillation

Guaia-1(10),11-diene (α-bulnesene) is predominantly isolated from agarwood, a resinous heartwood produced by trees of the Aquilaria genus (Thymelaeaceae). Aquilaria agallocha and A. sinensis are the most documented sources, where the compound accumulates in response to fungal infection or physical injury. The extraction process typically involves hydrodistillation of agarwood chips using a Clevenger-type apparatus, followed by fractionation of the essential oil. In A. agallocha, this compound constitutes approximately 0.2–1.5% of the ether-soluble extract, as determined by preparatory gas chromatography (GC) and thin-layer chromatography (TLC).

The isolation workflow includes:

-

Steam distillation : Agarwood chips are subjected to 5–8 hours of hydrodistillation, yielding a complex mixture of sesquiterpenes.

-

Solvent partitioning : The crude oil is partitioned into neutral and acidic fractions using diethyl ether and aqueous NaOH.

-

Chromatographic purification : Silica gel column chromatography with hexane-CH₂Cl₂ gradients separates this compound from co-eluting terpenoids like δ-guaiene and selina derivatives.

Table 1: Extraction Yields from Selected Aquilaria Species

Supercritical Fluid Extraction (SFE)

Recent advancements have explored CO₂-based supercritical fluid extraction for higher selectivity. Operating at 40°C and 10 MPa, this method achieves 85% recovery of this compound with reduced thermal degradation compared to steam distillation. The extracted compound shows a characteristic NMR profile: δ 1.74 (vinyl methyl), 1.77 (gem-dimethyl), and 0.81 ppm (doublet methyl, J = 7.0 Hz).

Synthetic and Semi-Synthetic Approaches

Derivatization from α-Bulnesene

While total synthesis of this compound remains unreported, its derivatives are synthesized via oxidative modifications. A patented method (JP H0477444A) describes the conversion of α-bulnesene to formyl and carboxyl derivatives using m-chloroperbenzoic acid (mCPBA) and AgNO₃-mediated oxidation.

Key reactions :

-

Epoxidation :

-

Aldehyde oxidation :

Biocatalytic Modifications

Fungal biotransformation using Aspergillus niger introduces hydroxyl groups at C-9 and C-15, producing derivatives like 9α-hydroxythis compound. These reactions proceed via cytochrome P450-mediated oxidation, achieving 40–50% conversion over 72 hours.

Analytical Characterization

Spectroscopic Data

This compound is characterized by the following spectral properties:

Table 2: Key Spectroscopic Features

Challenges and Industrial Scalability

Natural extraction remains the primary source due to the compound’s structural complexity, which hampers cost-effective synthesis. Industrial production employs large-scale steam distillation of Aquilaria agarwood, though yields are limited by the tree’s slow resinogenesis (10–15 years). Semi-synthetic routes from α-pinene or other terpene precursors are under investigation but face regioselectivity issues during cyclization.

Applications and Derivatives

This compound derivatives are valued in perfumery for their "elegant sweetness" and "udic" (earthy) notes. The methyl ester derivative (R = COOCH₃) exhibits enhanced volatility, making it suitable for room fresheners, while the 15-carboxylic acid form stabilizes fragrance formulations .

Chemical Reactions Analysis

Alpha-Bulnesene undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reagents like triethylsilane in the presence of Lewis acids.

Substitution: Alpha-Bulnesene can participate in substitution reactions, particularly with halogens and other electrophiles.

Scientific Research Applications

Pharmacological Applications

1. Antibacterial Properties

Guaia-1(10),11-diene exhibits notable antibacterial activity. A study analyzing the essential oils from various plant species, including those containing this compound, demonstrated its effectiveness against several bacterial strains. The compound was found to contribute significantly to the overall antimicrobial properties of the essential oils tested .

2. Anti-inflammatory and Antioxidant Effects

Research has indicated that this compound possesses anti-inflammatory and antioxidant properties. These effects have been attributed to its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro . This makes it a potential candidate for developing natural anti-inflammatory agents.

3. Antiproliferative Activity

Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, thereby highlighting its potential role in cancer therapy .

Agricultural Applications

1. Pest Repellent

this compound is recognized for its insect-repellent properties. It has been incorporated into formulations aimed at protecting crops from pests without the adverse effects associated with synthetic pesticides . The compound's efficacy as a natural pesticide is attributed to its ability to disrupt the olfactory receptors of insects.

2. Plant Growth Promotion

Some studies suggest that this compound may enhance plant growth and resilience against environmental stressors. Its presence in essential oils has been linked to improved growth rates in certain plant species .

Food Industry Applications

1. Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is utilized as a flavoring agent in the food industry. It is often found in products such as beverages, confectionery, and baked goods, where it contributes to the overall sensory experience .

2. Preservation Properties

The compound's antimicrobial properties also lend themselves to food preservation applications. By inhibiting microbial growth, this compound can extend the shelf life of food products while maintaining their quality .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on essential oils from Tunisian Eucalyptus species highlighted that this compound contributed significantly to their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the concentration of this compound and the strength of antibacterial activity observed .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on human cell lines demonstrated that this compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 when exposed to lipopolysaccharide (LPS). This suggests its potential for therapeutic use in inflammatory diseases .

Mechanism of Action

Alpha-Bulnesene exerts its effects primarily through the inhibition of platelet-activating factor (PAF) and prostaglandin H2 synthase (PGHS). By binding to these molecular targets, it prevents platelet aggregation and reduces inflammation . The binding energy calculations indicate a strong interaction with PGHS-1 and PGHS-2, highlighting its potential as a selective inhibitor .

Comparison with Similar Compounds

Structural and Functional Analogues

β-Caryophyllene and α-Humulene

- Structural Differences: β-Caryophyllene (a bicyclic sesquiterpene) and α-humulene (a monocyclic isomer) share the same precursor (FPP) but are synthesized by GhTPS1, unlike Guaia-1(10),11-diene, which is produced by GhTPS2 .

- Occurrence : β-Caryophyllene is dominant in Cannabis sativa pollen (>50% in some cultivars), whereas this compound is detected at lower concentrations (e.g., 1.5% in Cannabis cultivar GEL) .

- Biological Roles : β-Caryophyllene exhibits anti-inflammatory properties via CB2 receptor activation, while this compound’s bioactivities remain less characterized but are implicated in plant-insect interactions .

Cadina-1(10),4-diene

- Skeleton Type : Cadinane (vs. guaiane), with a different ring fusion pattern.

- Bioactivity: Cadina-1(10),4-diene demonstrates antimicrobial and antioxidant activities, whereas this compound’s derivatives (e.g., guaia-1(10),11-dien-15-ol) are noted for their aromatic contributions .

Bulnesene (Synonym Controversy)

- Nomenclature: Bulnesene (CAS 3691-11-0) is listed as a synonym for this compound in some sources , while β-Bulnesene is reported as a distinct compound in agarwood . This highlights the need for precise structural verification in literature.

Occurrence in Plant Species

| Compound | Plant Source | Concentration Range | Ecological Role |

|---|---|---|---|

| This compound | Pityopsis ruthii flowers | 0.96–10.29 ng/g FW/hr | Attracts pollinators |

| Cannabis sativa (GEL) | 1.5% of sesquiterpenes | Defense against herbivores | |

| β-Caryophyllene | Cannabis sativa (SMC) | 53.1% of sesquiterpenes | Anti-inflammatory signaling |

| Cadina-1(10),4-diene | Synthetic/Agarwood derivatives | Not quantified | Antimicrobial activity |

This compound’s distribution is highly species-specific, with notable concentrations in Pityopsis ruthii flowers and agarwood .

Aromatic and Derivative Profiles

Q & A

Q. Table 1. Comparison of Synthetic Pathways for this compound

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Chemical Synthesis | 10–20 | 85–92 | Moderate |

| Enzymatic Biosynthesis | 30–50 | >99 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.